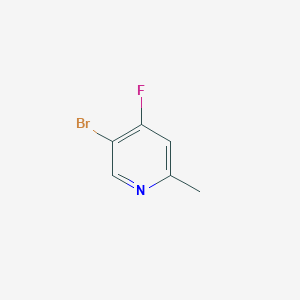

![molecular formula C10H10O5 B1142656 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid CAS No. 1309362-77-3](/img/structure/B1142656.png)

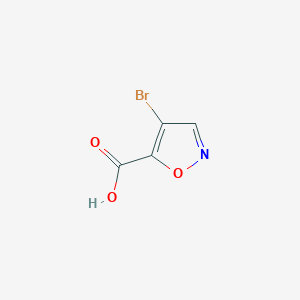

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives involves multiple steps, including condensation reactions and sulfonation processes. For instance, compounds similar in structure, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, are synthesized via the condensation of related alcohols with sulfonyl chlorides in the presence of a base, highlighting a common pathway for the introduction of the sulfonyl group onto the piperidine ring (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride demonstrates a chair conformation of the piperidine ring, with the sulfonyl group influencing the overall geometry. Crystallographic studies reveal tetrahedral geometries around the sulfur atom, indicating a consistent structural framework among sulfonamide derivatives (Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives often involves the functionalization of the piperidine ring or the sulfonyl group. These compounds participate in various chemical reactions, such as substitutions or couplings, to produce a wide range of derivatives with potential biological activities. The presence of the sulfonyl group significantly impacts the chemical properties, providing sites for further chemical modifications (Vinaya et al., 2009).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Carboxylic Acid Esters

- Application : Carboxylic acids, such as benzoic acid, play a key role in the synthesis of esters, which are functional groups often found in organic material compounds, drug molecules, and natural products .

- Method : The synthesis of esters from carboxylic acids usually involves the use of carboxylic acids as electrophiles or nucleophiles in reactions. Condensation reagents or catalysts connect the carboxylic acids with the alcohols to afford the corresponding esters .

- Results : The development of efficient synthesis methods for carboxylic acid esters using carboxylic acids is a central research topic in organic chemistry .

-

- Application : Benzoic acid derivatives have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Method : The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

- Results : The inhibition efficiency of these inhibitors increased with the increase in concentration. Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

-

Metal-Organic Frameworks (MOFs)

- Application : Pyrene-based ligands, which can be synthesized from benzoic acid derivatives, have been attractive for the synthesis of metal–organic frameworks (MOFs). These MOFs have shown promising results in several applications .

- Method : The synthesis of pyrene-based MOFs involves the development and synthesis of pyrene-based molecules as bridging ligands to be used in MOF structures .

- Results : These MOFs have been used in applications including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications .

-

Epoxidation of Alkenes

- Application : Oxacyclopropane rings, also called epoxide rings, are useful reagents that may be opened by further reaction to form anti vicinal diols. One way to synthesize oxacyclopropane rings is through the reaction of an alkene with peroxycarboxylic acid .

- Method : The synthesis of oxacyclopropane rings by peroxycarboxylic acid requires an alkene and a peroxycarboxylic acid as well as an appropriate solvent .

- Results : The resulting oxacyclopropane ring will have the same stereochemistry as the starting alkene .

-

Nanoparticle Catalysts

- Application : Carboxylic acids have been used to functionalize nanoparticles, creating acid catalysts for the hydrolysis of carbohydrates .

- Method : The nanoparticles are functionalized with carboxylic acids .

- Results : The acid functionalization can have large advantages in producing more active catalysts .

- Catalysis in Hydrolysis of Carbohydrates

- Application : Carboxylic acids have been used to functionalize nanoparticles, creating acid catalysts for the hydrolysis of carbohydrates .

- Method : The nanoparticles are functionalized with carboxylic acids .

- Results : The acid functionalization can have large advantages in producing more active catalysts .

Eigenschaften

IUPAC Name |

3-(2-carboxy-2-hydroxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNCZPYJHQQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

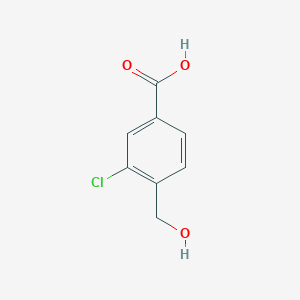

![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)